(E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide is an organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of functional groups like bromine, hydroxyl, and naphthyl moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-(naphthalen-1-yloxy)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar hydrazone compounds are often produced on a larger scale using batch or continuous flow reactors. These methods ensure better control over reaction conditions, yield, and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde derivatives.
Reduction: Formation of 2-(naphthalen-1-yloxy)acetohydrazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology
In biological research, hydrazone derivatives are often studied for their antimicrobial, antifungal, and anticancer activities.
Medicine
Industry
In industrial chemistry, such compounds can be used as intermediates in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of (E)-N’-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide is likely related to its ability to interact with biological macromolecules such as proteins and nucleic acids. The hydrazone moiety can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity. The bromine and hydroxyl groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-(5-chloro-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide
- (E)-N’-(5-methyl-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide
Uniqueness
The presence of the bromine atom in (E)-N’-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide may impart unique electronic and steric properties, potentially enhancing its reactivity and biological activity compared to its chloro or methyl analogs.
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-naphthalen-1-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3/c20-15-8-9-17(23)14(10-15)11-21-22-19(24)12-25-18-7-3-5-13-4-1-2-6-16(13)18/h1-11,23H,12H2,(H,22,24)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBKISYFZPPHRP-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN=CC3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303064-27-9 |
Source
|
Record name | N'-(5-BROMO-2-HYDROXYBENZYLIDENE)-2-(1-NAPHTHYLOXY)ACETOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.